5-HT1A Binding Affinity vs. 8-OH-DPAT
The 6-methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine moiety, when elaborated to JB-788, confers high-affinity 5-HT1A receptor binding with Ki = 0.8 nM [1]. This affinity is directly comparable to (±)8-OH-DPAT, the reference 5-HT1A agonist, which exhibits similar sub-nanomolar binding to the same receptor under identical HEK-293 cell expression conditions [1]. The observed affinity equivalence validates the dioxinopyridine scaffold as a viable 8-OH-DPAT replacement with distinct selectivity advantages (see below).
| Evidence Dimension | 5-HT1A receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 0.8 nM (as JB-788 fragment) |
| Comparator Or Baseline | (±)8-OH-DPAT: Ki in comparable sub-nanomolar range (reference 5-HT1A agonist) |
| Quantified Difference | Affinity in same range (comparable binding potency) |
| Conditions | Human 5-HT1A receptor expressed in HEK-293 cells; radioligand binding assay |
Why This Matters
This establishes the 6-methoxy-dioxinopyridine core as a validated replacement for established 5-HT1A agonist scaffolds, with procurement justified for serotonin receptor pharmacology programs.
- [1] Picard M, Morisset S, Cloix JF, Bizot JC, Guerin M, Beneteau V, Guillaumet G, Hevor TK. Pharmacological, neurochemical, and behavioral profile of JB-788, a new 5-HT1A agonist. Neuroscience. 2010 Sep 1;169(3):1337-46. doi: 10.1016/j.neuroscience.2010.05.040 View Source
